3,4-Dihydroxymethamphetamine-3-O-sulfate

Description

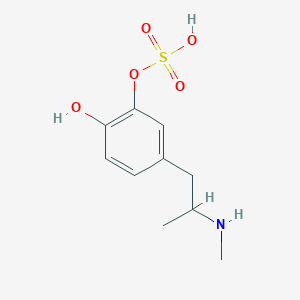

Structure

2D Structure

3D Structure

Properties

CAS No. |

1294450-46-6 |

|---|---|

Molecular Formula |

C10H15NO5S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

[2-hydroxy-5-[2-(methylamino)propyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C10H15NO5S/c1-7(11-2)5-8-3-4-9(12)10(6-8)16-17(13,14)15/h3-4,6-7,11-12H,5H2,1-2H3,(H,13,14,15) |

InChI Key |

UGAZAKOOSVDNNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OS(=O)(=O)O)NC |

Origin of Product |

United States |

Biosynthesis and Enzymology of 3,4 Dihydroxymethamphetamine 3 O Sulfate Formation

The formation of 3,4-Dihydroxymethamphetamine-3-O-sulfate is a key step in the Phase II metabolism of its parent compounds. This process involves the enzymatic addition of a sulfonate group, which significantly alters the physicochemical properties of the molecule, primarily increasing its water solubility to facilitate excretion.

Precursor Identification: 3,4-Dihydroxymethamphetamine (DHMA) as Substrate

The direct precursor for the biosynthesis of this compound is 3,4-Dihydroxymethamphetamine (DHMA). DHMA is a major Phase I metabolite of 3,4-methylenedioxymethamphetamine (MDMA). Following its formation, DHMA undergoes further metabolic conversion through conjugation reactions. nih.gov One of the primary pathways for this conjugation is sulfation, where DHMA acts as the substrate for sulfotransferase enzymes, leading to the creation of sulfated metabolites, including this compound. nih.govnih.gov

Role of Sulfotransferases (SULTs) in Conjugation

Sulfotransferases (SULTs) are a family of Phase II enzymes that catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. xenotech.com This conjugation reaction, known as sulfation, is critical for the metabolism of numerous xenobiotics and endogenous compounds. youtube.com In the context of DHMA metabolism, SULTs are the exclusive enzymes responsible for its conversion to this compound. nih.govnih.gov

Research has identified specific SULT isoforms that are primarily responsible for the sulfation of DHMA. Studies using heterologously expressed human SULTs have demonstrated that SULT1A1 and SULT1A3 are the key enzymes catalyzing this reaction. nih.gov Among these, SULT1A3 has been shown to possess the highest affinity and capacity for DHMA sulfation. nih.gov The kinetics of SULT1A3 are complex, exhibiting concentration-dependent self-inhibition, which deviates from classic Michaelis-Menten kinetics. nih.gov In contrast, SULT1A1 follows typical Michaelis-Menten kinetics for this substrate. nih.gov

The sulfation of DHMA occurs with a specific positional preference on its catechol structure. The compound's nomenclature, this compound, indicates that the sulfonate group is attached to the oxygen atom at the 3-position of the aromatic ring. fda.gov This regioselectivity is a known characteristic of certain sulfotransferases. For instance, SULT1A1 and SULT1A3 preferentially sulfate (B86663) the 3-OH group of other catechol-containing compounds, such as caffeic and dihydrocaffeic acids. nih.gov This enzymatic preference ensures the specific formation of the 3-O-sulfated isomer over the 4-O-sulfated alternative.

Enantioselective Formation Kinetics

The metabolism of MDMA and its derivatives can be enantioselective, meaning that the R- and S-stereoisomers are processed at different rates. nih.gov This stereoselectivity extends to the formation of this compound.

Significant enantioselectivity has been observed in the sulfation of DHMA. Specifically, studies have shown a marked preference for the sulfation of the S-enantiomer of DHMA (S-DHMA) by the SULT1A3 isoform and in human liver cytosol preparations. nih.gov This results in a more efficient formation of S-DHMA 3-sulfate compared to its R-enantiomer, highlighting the stereoselective nature of this metabolic pathway. nih.gov

Comparative Kinetics of Sulfation versus Other Conjugation Reactions of MDMA Metabolites (e.g., Glucuronidation)

Data Tables

Table 1: Kinetic Parameters of SULT Isoforms in DHMA Sulfation Data derived from studies on heterologously expressed SULTs and human liver cytosol.

| Enzyme/Preparation | Substrate | Key Finding | Citation |

| SULT1A1 | Racemic DHMA | Exhibits classic Michaelis-Menten kinetics. | nih.gov |

| SULT1A3 | Racemic DHMA | Shows highest affinity and capacity; exhibits concentration-dependent self-inhibition. | nih.gov |

| SULT1A3 | S-DHMA | Demonstrates marked enantioselectivity, preferentially sulfating the S-enantiomer. | nih.gov |

| Human Liver Cytosol | S-DHMA | Shows marked enantioselectivity for S-DHMA sulfation. | nih.gov |

Chemical Synthesis and in Vitro Production Methodologies for 3,4 Dihydroxymethamphetamine 3 O Sulfate

Chemical Synthesis Approaches (e.g., using Pyridine (B92270) SO3 Complex)

The chemical synthesis of 3,4-Dihydroxymethamphetamine-3-O-sulfate typically involves the direct sulfation of the parent compound, 3,4-Dihydroxymethamphetamine (DHMA). The pyridine-sulfur trioxide (Pyridine·SO3) complex is a widely used and effective reagent for the sulfation of alcoholic and phenolic hydroxyl groups. nih.govresearchgate.netresearchgate.net This method offers a relatively straightforward route to the desired sulfate (B86663) ester.

The synthesis of dopamine-3-O-sulfate and dopamine-4-O-sulfate, which are structurally analogous to the target compound, has been successfully achieved through chemical sulfonation. nih.gov The reaction conditions, such as temperature and the ratio of reagents, are critical in determining the relative amounts of the resulting isomers. nih.gov A one-step synthesis approach can be employed, followed by separation and characterization of the products. nih.gov

A general procedure for the sulfation of a phenolic compound like DHMA using the Pyridine·SO3 complex would involve dissolving DHMA in a suitable aprotic solvent, such as pyridine or acetonitrile (B52724). The Pyridine·SO3 complex is then added to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfate ester. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is worked up to isolate the product. This often involves quenching the reaction, followed by extraction and purification steps. The purification of highly polar sulfated compounds can be challenging. mdpi.com One effective strategy involves the formation of tributylammonium (B8510715) salts of the sulfate esters, which are more soluble in organic solvents, facilitating their purification by column chromatography. mdpi.com The purified tributylammonium salt can then be converted to the desired salt form, such as a sodium salt. mdpi.com

Table 1: Key Parameters in the Chemical Synthesis of Phenolic Sulfates

| Parameter | Description | Relevance to this compound Synthesis |

| Sulfating Agent | Reagent that donates the sulfo group. | The Pyridine·SO3 complex is a common and effective choice for sulfating phenolic hydroxyl groups. nih.govresearchgate.netresearchgate.net |

| Solvent | The medium in which the reaction is carried out. | Aprotic solvents like pyridine or acetonitrile are typically used to prevent side reactions. |

| Temperature | The thermal condition of the reaction. | Reaction temperature can influence the reaction rate and the regioselectivity of the sulfation, especially with multiple hydroxyl groups. |

| Stoichiometry | The molar ratio of reactants. | The ratio of the sulfating agent to the substrate (DHMA) needs to be optimized to maximize the yield of the desired monosulfated product and minimize the formation of disulfated byproducts. |

| Work-up and Purification | Procedures to isolate and purify the final product. | Due to the high polarity of sulfate esters, purification often requires specialized techniques like HPLC or the formation of more organic-soluble intermediates. mdpi.comnih.govnih.gov |

Enzyme-Assisted Synthetic Methods (e.g., utilizing Rat Liver Microsomes)

Enzyme-assisted synthesis provides a highly specific alternative to chemical methods for producing this compound. This approach utilizes sulfotransferase (SULT) enzymes, which are responsible for the sulfation of a wide range of substrates in vivo. While the prompt mentions rat liver microsomes, sulfation is primarily catalyzed by cytosolic SULT enzymes rather than microsomal enzymes. Studies have investigated the sulfation of DHMA using pooled human liver cytosol (pHLC), which contains a mixture of SULTs.

The sulfation of DHMA in pHLC has been shown to occur, and the kinetics of this reaction have been studied. sielc.com Interestingly, the enzymatic sulfation of DHMA and its related metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA), did not follow typical Michaelis-Menten kinetics, indicating a more complex interaction with the enzymes. sielc.com Substrate inhibition effects were also observed, where high concentrations of the substrate led to a decrease in the reaction rate. sielc.com

A typical in vitro enzymatic synthesis would involve incubating DHMA with a source of SULT enzymes, such as human liver cytosol, in the presence of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The reaction is carried out in a suitable buffer at a physiological pH and temperature (e.g., pH 7.4, 37°C).

The enzymatic approach offers the advantage of high regioselectivity, potentially favoring the formation of the 3-O-sulfate isomer over the 4-O-sulfate isomer, depending on the specific SULT isoforms present. The progress of the enzymatic reaction can be monitored by HPLC, and the product can be purified using similar chromatographic techniques as in chemical synthesis.

Table 2: Components of an Enzyme-Assisted Synthesis of this compound

| Component | Role | Example |

| Enzyme Source | Provides the sulfotransferase enzymes. | Pooled human liver cytosol (pHLC). sielc.com |

| Substrate | The molecule to be sulfated. | 3,4-Dihydroxymethamphetamine (DHMA). |

| Sulfate Donor | Provides the sulfo group for the enzymatic reaction. | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS). |

| Buffer | Maintains the optimal pH for enzyme activity. | Phosphate buffer at pH 7.4. |

| Incubation Conditions | Temperature and time for the reaction. | Typically 37°C for a specified duration. |

Strategies for Optimizing Yield and Purity of Conjugates

Optimizing the yield and purity of this compound is a critical aspect of both chemical and enzymatic synthesis. Several strategies can be employed to enhance the efficiency of the production and purification processes.

For Chemical Synthesis:

Reagent Purity: Using highly pure starting materials, including the substrate and the sulfating agent, is essential to minimize the formation of byproducts.

Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents can significantly impact the yield and selectivity of the sulfation reaction. rochester.edu For instance, controlling the amount of the Pyridine·SO3 complex can help to favor the formation of the monosulfated product.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate sulfation reactions and, in some cases, improve yields. nih.gov

Purification Techniques: The high polarity of sulfated compounds makes their purification challenging. mdpi.com Reversed-phase HPLC is a powerful tool for the separation and purification of catecholamine sulfates. nih.gov The use of ion-pairing reagents or specialized column chemistries can improve the chromatographic separation. nih.gov As mentioned earlier, converting the sulfate to a more lipophilic salt, such as a tributylammonium salt, can facilitate purification by conventional silica (B1680970) gel chromatography. mdpi.com

For Enzyme-Assisted Synthesis:

Enzyme Concentration: The concentration of the enzyme source (e.g., liver cytosol) can be adjusted to control the rate of the reaction.

Substrate Concentration: Due to the potential for substrate inhibition, it is crucial to determine the optimal substrate concentration that maximizes product formation without inhibiting the enzyme. sielc.com

Cofactor Availability: Ensuring an adequate supply of the sulfate donor, PAPS, is critical for driving the enzymatic reaction to completion.

Product Isolation: Prompt isolation of the product from the reaction mixture is important to prevent potential degradation. Techniques such as solid-phase extraction (SPE) can be used for sample cleanup and enrichment prior to HPLC purification. nih.govmdpi.com

General Strategies:

Analytical Monitoring: Close monitoring of the reaction progress using analytical techniques like HPLC allows for the determination of the optimal reaction time and helps to minimize the formation of degradation products. nih.gov

Recrystallization: For solid products, recrystallization is a classic and effective method for improving purity. The choice of solvent and the cooling rate are critical parameters to control for maximizing crystal size and purity. stackexchange.com

Efficient Isolation: The use of modern filtration and drying equipment, such as Agitated Nutsche Filter Dryers (ANFD), can improve the efficiency of solid product isolation and drying, thereby maximizing the recovered yield. azom.com

By carefully selecting the synthetic method and optimizing the reaction and purification conditions, it is possible to produce this compound of high yield and purity, suitable for various research applications.

Analytical Methodologies for Identification and Quantification of 3,4 Dihydroxymethamphetamine 3 O Sulfate

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the target analyte from a complex biological matrix and from other structurally similar metabolites.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC), is a cornerstone for the analysis of MDMA and its metabolites. nih.govnih.gov Methods have been developed for the determination of the parent compound, MDMA, and its primary phase I metabolites like 3,4-dihydroxymethamphetamine (DHMA or HHMA) in biological fluids such as plasma and urine. nih.govrero.ch These methods often utilize reversed-phase columns, such as C4 or C18, coupled with various detectors. nih.gov

However, a significant challenge arises in the chromatographic separation of sulfate (B86663) conjugates. Research has shown that the separation of 3,4-Dihydroxymethamphetamine-3-O-sulfate from its regioisomer, 3,4-Dihydroxymethamphetamine-4-O-sulfate, and the sulfate of another metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA), could not be successfully achieved by liquid chromatography in some studies. nih.gov This limitation necessitates the use of highly specific detection methods or alternative separation strategies to distinguish and quantify these isomeric sulfate conjugates. Despite these separation challenges, LC remains the primary sample introduction technique for mass spectrometry, which provides the necessary specificity.

Table 1: Examples of Liquid Chromatography Methods for Related Analytes This table may not be viewable in all formats. Scroll to see the full table.

| Analyte(s) | LC Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| HHMA (DHMA) | n-butyl-silane (C4) | 0.1 M sodium acetate, 0.1 M 1-octanesulphonic acid, 4 mM EDTA (pH 3.1) and acetonitrile (B52724) (82:18, v/v) | Plasma and Urine | nih.gov |

| MDMA, MDA, HMMA, HMA, HHMA, HHA | Reversed-phase | Not specified | Plasma and Urine | nih.gov |

| Normetanephrine and HMMA | UPLC analytical column | Not specified | Plasma | nih.gov |

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of amphetamine-type substances. rero.chjfda-online.com For polar compounds like DHMA and its sulfate conjugate, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. rero.ch Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA). rero.ch

In cases where liquid chromatography fails to provide adequate separation of sulfate metabolites, GC-based methods have been successfully employed. For instance, to overcome the inability of LC to separate DHMA sulfate isomers, a substrate-depletion approach using enantioselective quantification of the DHMA substrate by GC was utilized. nih.gov This involved derivatizing the remaining substrate after incubation and analyzing it via GC coupled with negative ion chemical ionization mass spectrometry (NICI-MS). nih.gov

Table 2: Gas Chromatography Parameters for Related Analytes This table may not be viewable in all formats. Scroll to see the full table.

| Analyte(s) | GC Column | Derivatizing Agent | Application | Reference |

|---|---|---|---|---|

| DHMA (substrate) | Not specified | Not specified for substrate | In vitro metabolism study | nih.gov |

| MDMA, MDA, HMMA, HMA, HHMA, HHA | DB-5 bonded-phase capillary column | Heptafluorobutyric anhydride (HFBA) | Urine | rero.ch |

Mass Spectrometry Detection Approaches

Mass spectrometry is the definitive method for the detection and structural confirmation of metabolites due to its high sensitivity and specificity.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and helps to distinguish it from background interferences. LC-HRMS has been specifically used for the quantification of the sulfates of DHMA and HMMA formed during in vitro incubations with sulfotransferase (SULT) isoenzymes. nih.gov The precision of HRMS is invaluable when dealing with complex matrices and when trying to identify unknown metabolites.

Negative ion chemical ionization is a soft ionization technique that is particularly well-suited for electrophilic compounds, such as those containing sulfate groups or those derivatized with electron-capturing groups like perfluoroacyls. nih.gov This technique generates abundant molecular or quasi-molecular anions with minimal fragmentation, leading to high sensitivity and specificity for quantitative analysis. nih.gov

In the context of this compound analysis, GC-NICI-MS was instrumental in an enantioselective kinetic study. nih.gov While direct analysis of the sulfate by LC was problematic, researchers quantified the depletion of the parent substrate (DHMA) enantioselectively using GC-NICI-MS, thereby inferring the kinetics of the sulfation process. nih.gov This approach highlights the power of NICI-MS for sensitive quantification in challenging analytical scenarios.

Tandem mass spectrometry, or MS/MS, involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. This process provides an additional layer of specificity and is widely used in quantitative bioanalysis. uoa.gr Both LC-MS/MS and GC-MS/MS methods are frequently employed for the analysis of drugs and their metabolites. nih.govnih.gov

For metabolites like DHMA and its conjugates, LC-MS/MS offers a robust platform for detection and quantification in biological samples. nih.gov The technique's ability to monitor specific precursor-to-product ion transitions minimizes interferences from the matrix or from isomeric compounds. For example, careful optimization of UHPLC-MS/MS conditions was necessary to resolve the analytical interference between the MDMA metabolite HMMA and the endogenous compound normetanephrine, which share a common product ion. nih.gov This demonstrates the importance of combining excellent chromatographic separation with the high specificity of MS/MS detection for reliable results. nih.govuoa.gr

Table 3: Summary of Mass Spectrometry Applications This table may not be viewable in all formats. Scroll to see the full table.

| Technique | Application for this compound or Related Compounds | Key Finding | Reference(s) |

|---|---|---|---|

| LC-HRMS | Quantification of DHMA and HMMA sulfates. | Enabled quantification of total sulfate products from in vitro incubations. | nih.gov |

| GC-NICI-MS | Enantioselective quantification of DHMA substrate consumption. | Overcame LC separation issues by indirectly measuring sulfation kinetics. | nih.gov |

Sample Preparation Techniques for Biological Matrices (e.g., Urine, Plasma)

The effective isolation and purification of this compound from complex biological matrices such as urine and plasma are critical prerequisites for accurate downstream analysis. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity requirements of the analytical instrumentation.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of analytes from biological samples. For the extraction of polar metabolites like 3,4-dihydroxymethamphetamine (HHMA), the unconjugated precursor to the target sulfate, a strong cation-exchange (SCX) resin has proven effective. nih.gov This methodology leverages the basic nature of the methamphetamine backbone.

A validated method for the determination of HHMA in plasma and urine involves acid hydrolysis of the sample, followed by extraction using an SCX solid-phase cartridge containing a benzenesulfonic acid sorbent. nih.gov While this method targets the deconjugated metabolite, the underlying principle of utilizing a strong cation-exchange mechanism is applicable to the extraction of the sulfate conjugate, given the presence of the secondary amine group. The general procedure involves conditioning the SPE cartridge, loading the pre-treated biological sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent.

The efficiency of SPE is highly dependent on the pH of the sample and the elution solvent. For basic compounds like amphetamine derivatives, adjusting the pH of the sample to be two units below the pKa of the analyte can optimize retention on a cation-exchange sorbent. usm.edu

Table 1: Performance Characteristics of an SPE-based Method for a Related Metabolite (HHMA) in Biological Matrices nih.gov

| Parameter | Urine | Plasma |

| Linearity Range | 50-1000 µg/L | 50-1000 µg/L |

| Limit of Detection (LOD) | 10.5 µg/L | 9.2 µg/L |

| Limit of Quantification (LOQ) | 31.8 µg/L | 28.2 µg/L |

| Recovery | ~50% | ~50% |

| Inter-day Precision (%RSD) | 3.9-6.5% | 5.0-10.8% |

| Inter-day Accuracy | 7.4-15.3% | 9.2-13.4% |

This table illustrates the typical performance of an SPE method for a structurally similar primary metabolite, providing a benchmark for the development of methods for its sulfate conjugate.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) offers an alternative to SPE for the isolation of analytes from biological fluids. This technique relies on the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE is governed by the partition coefficient of the analyte, which can be manipulated by adjusting the pH of the aqueous phase.

For a polar and water-soluble compound like this compound, direct extraction into a nonpolar organic solvent is challenging. Therefore, a common strategy involves a "salting-out" effect, where the addition of a salt to the aqueous phase decreases the solubility of the analyte and promotes its transfer into the organic phase. Alternatively, ion-pair extraction can be employed, where a lipophilic counter-ion is added to form a neutral, more organic-soluble complex with the charged analyte.

Given the presence of the sulfate group, which imparts significant polarity, a multi-step LLE procedure or the use of more polar extraction solvents may be necessary. A typical LLE workflow includes pH adjustment of the biological sample, addition of the extraction solvent, vigorous mixing, phase separation via centrifugation, and collection of the organic layer containing the analyte. The solvent is then evaporated and the residue is reconstituted in a mobile phase-compatible solvent for analysis. While specific LLE protocols for this compound are not extensively detailed in the literature, methods developed for other polar drug metabolites can be adapted.

Methodologies for Stereoselective Analysis

MDMA is administered as a racemate, and its metabolism can be enantioselective. nih.gov Therefore, analytical methods that can differentiate between the enantiomers of this compound are crucial for a complete understanding of its pharmacokinetics and potential pharmacological activity.

Chiral Derivatization Strategies

Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated using achiral chromatographic techniques, most commonly gas chromatography (GC) or liquid chromatography (LC).

A well-established chiral derivatizing agent for primary and secondary amines is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's reagent. nih.gov This reagent reacts with the secondary amine of this compound to form diastereomeric amides. For GC analysis, a subsequent derivatization step, such as silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often necessary to increase the volatility and thermal stability of the polar hydroxyl and sulfate groups. sigmaaldrich.com The resulting diastereomeric derivatives can then be separated on a standard achiral GC column and detected by mass spectrometry (MS). nih.gov

Table 2: Example of a Chiral Derivatization Strategy for Related Amphetamine Metabolites nih.gov

| Step | Reagent/Condition | Purpose |

| 1. Chiral Derivatization | (R)-MTPCl (Mosher's reagent), Triethylamine | Formation of diastereomeric amides at the amine group. |

| 2. Hydrolysis | Ammonium hydroxide | Removal of derivatives formed at hydroxyl groups. |

| 3. Silylation | Hexamethyldisilazane | Derivatization of phenolic hydroxyl groups for GC-MS analysis. |

This table outlines a multi-step derivatization process used for the stereoselective analysis of MDMA and its metabolites, a strategy that could be adapted for this compound.

Application of Chiral Chromatographic Columns

The use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offers a direct approach to enantiomeric separation, obviating the need for derivatization. nih.gov This method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

For the analysis of MDMA and its metabolites, polysaccharide-based chiral columns, such as those containing cellulose (B213188) or amylose (B160209) derivatives, have demonstrated successful enantioseparation. univpm.it The separation is typically achieved in reversed-phase or polar organic mode, and the method is often coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection. univpm.it

A study on the enantioselective sulfation of DHMA utilized gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) for the enantioselective quantification of the substrate depletion, indicating that chiral GC columns can also be employed for the separation of derivatized enantiomers. nih.gov More recently, derivatization-free methods using chiral LC-MS/MS have been developed for the quantification of MDMA and its primary metabolite MDA in human plasma, showcasing the advancements in direct chiral separation. nih.gov The development of a similar method for this compound would be highly valuable. The successful chiral separation of salbutamol (B1663637) and its sulfoconjugated metabolites using HPLC-MS/MS further supports the feasibility of this approach for the target analyte. nih.gov

Table 3: Examples of Chiral Stationary Phases for the Separation of Amphetamine-like Compounds

| Chiral Stationary Phase Type | Example Chiral Selector | Separation Principle | Reference |

| Polysaccharide-based | Cellulose or Amylose derivatives | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation. | univpm.it |

| Cyclodextrin-based | Beta-cyclodextrin | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. | univpm.it |

| Protein-based | Cellobiohydrolase | Enantioselective binding to the protein structure. | chromatographyonline.com |

| Macrocyclic Glycopeptide | Vancomycin | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric repulsion. | chromatographyonline.com |

Stereochemical Disposition and in Vivo Metabolite Ratios

Observed Enantiomeric Ratios in Biological Samples (e.g., Plasma, Urine)

Following the administration of racemic MDMA, the formation of DHMA 3-sulfate shows a clear stereoselective preference. In vivo studies in humans have consistently demonstrated that the plasma concentrations of S-DHMA 3-sulfate are higher than those of R-DHMA 3-sulfate. researchgate.net

This preference for the S-enantiomer is reflected in key pharmacokinetic parameters. Studies have reported that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are greater for S-DHMA 3-sulfate compared to R-DHMA 3-sulfate. researchgate.netresearchgate.net Consequently, the R/S concentration ratio for DHMA 3-sulfate is typically less than 1, especially at the time of maximum concentration. researchgate.net In contrast, the other sulfated regioisomer, DHMA 4-sulfate, exhibits an opposing stereopreference, with higher plasma concentrations of the R-enantiomer over the S-enantiomer. researchgate.netplos.org

While free DHMA is often not detected in plasma samples, its sulfated metabolites are readily quantifiable, highlighting the efficiency of the sulfation pathway. researchgate.net

Table 1: Stereoselective Preferences for DHMA Sulfate (B86663) Metabolites in Human Plasma

| Metabolite | Stereoselective Preference (Cmax & AUC) | Typical R/S Ratio at Cmax |

| DHMA 3-sulfate | S > R | < 1 |

| DHMA 4-sulfate | R > S | > 1 |

Temporal Changes in Enantiomeric Disposition

The enantiomeric ratio of DHMA 3-sulfate in biological fluids is not static but changes over time following MDMA administration. While the initial plasma concentrations favor the S-enantiomer, the R/S ratio for DHMA 3-sulfate steadily increases in the hours following drug intake. researchgate.netplos.org

Graphical analysis of plasma concentrations over a 24-hour period shows that the R/S ratio for DHMA 3-sulfate begins below 1 and progressively climbs, approaching or sometimes exceeding unity at later time points. plos.org This temporal shift suggests that although S-DHMA 3-sulfate is formed more readily, R-DHMA 3-sulfate may be eliminated more slowly, leading to its relative accumulation in plasma over time. This dynamic change in the R/S ratio has been noted to occur over the first 48 hours post-administration. researchgate.net

In Vitro-In Vivo Correlations of Stereoselectivity

The stereoselectivity observed in vivo for DHMA 3-sulfate formation is strongly supported by in vitro studies using human liver enzymes. Research investigating the sulfotransferase (SULT) isoenzymes responsible for DHMA sulfation has identified a marked preference for the S-enantiomer. nih.govmdpi.com

Specifically, studies using human liver cytosol and heterologously expressed SULTs have shown that SULT1A3 is a key enzyme in the sulfation of DHMA and exhibits significant enantioselectivity, preferentially metabolizing S-DHMA. nih.govmdpi.com SULT1A1 also contributes to DHMA sulfation. nih.govmdpi.com This intrinsic enzymatic preference for the S-enantiomer provides a clear mechanistic basis for the higher plasma concentrations of S-DHMA 3-sulfate observed in human pharmacokinetic studies. nih.gov The strong agreement between the in vitro enzymatic data and the in vivo plasma data confirms that the stereochemical disposition of DHMA 3-sulfate is primarily driven by the enantioselective nature of the SULT enzymes. researchgate.netnih.gov

Ratios of DHMA 3-sulfate to DHMA 4-sulfate in Excretion

In addition to stereoselectivity, the sulfation of DHMA is also regioselective, meaning the sulfate group can be added at either the 3- or 4-position of the catechol ring, resulting in DHMA 3-sulfate and DHMA 4-sulfate, respectively. plos.org Urinary excretion data from human studies show that these two isomers are produced in unequal amounts.

Following controlled oral administration of MDMA, the urinary excretion of DHMA 3-sulfate is substantially greater than that of DHMA 4-sulfate. For the first 24 hours post-administration, the median ratio of DHMA 3-sulfate to DHMA 4-sulfate in urine was found to be 5.3. This in vivo finding is consistent with predictions from in vitro experiments using human liver microsomes and cytosol, further underscoring the predictive value of in vitro models for in vivo metabolism. researchgate.net More than 90% of the total DHMA excreted in urine is in the form of these sulfate conjugates. researchgate.net

Enzymatic Inhibition and Metabolic Interactions of 3,4 Dihydroxymethamphetamine 3 O Sulfate and Precursors

Inhibition Potential Towards Human Sulfotransferases

Research has been conducted to determine the inhibitory effects of the MDMA metabolites DHMA and HMMA on human sulfotransferases (SULTs), which are crucial for the sulfation of various endogenous and exogenous compounds.

Inhibition of Dopamine (B1211576) Sulfation by DHMA and HMMA

Studies utilizing pooled human liver cytosol (pHLC) have demonstrated that both DHMA and HMMA are capable of inhibiting the sulfation of dopamine. nih.gov In contrast, the parent compound, MDMA, did not show any inhibitory effect on dopamine sulfation. nih.gov This indicates that the metabolites, rather than MDMA itself, have the potential to interfere with the normal sulfation of this important neurotransmitter.

The inhibitory potential of these metabolites was investigated as a consequence of observing substrate inhibition effects during the study of their own sulfation kinetics. nih.gov

Characterization of Inhibition Type (e.g., Mixed-type, Competitive)

Kinetic analysis was performed to characterize the nature of the inhibition of dopamine sulfation by DHMA and HMMA. The analysis of 1/V versus 1/S plots (Lineweaver-Burk plots) provided insights into the mechanism of inhibition. nih.gov

For DHMA, the inhibition of dopamine sulfation was identified as following a mixed-type inhibition model . nih.gov In contrast, HMMA was found to be a competitive inhibitor of dopamine sulfation. nih.gov

Table 1: Characterization of Inhibition of Dopamine Sulfation by DHMA and HMMA

| Inhibitor | Type of Inhibition |

|---|---|

| DHMA | Mixed-type |

| HMMA | Competitive |

Data derived from studies on pooled human liver cytosol. nih.gov

Broader Spectrum of Enzyme Interactions

The inhibitory potential of DHMA and HMMA was not limited to dopamine sulfation. Researchers also explored their effects on other typical sulfation reactions to understand the broader spectrum of their enzymatic interactions.

Investigations of Inhibition Towards Other Typical Sulfation Reactions

To assess the broader inhibitory profile of DHMA and HMMA, their effects on the sulfation of other model substrates were tested in pooled human liver cytosol. nih.gov The substrates used represented other typical sulfation reactions and included:

Nitrophenol

Estradiol

Dehydroepiandrosterone (B1670201) (DHEA)

The results of these investigations showed that while DHMA and HMMA were effective inhibitors of dopamine sulfation, their inhibitory effects on the sulfation of nitrophenol, estradiol, and dehydroepiandrosterone were not observed under the experimental conditions. nih.gov This suggests a degree of selectivity in the inhibitory action of these metabolites, with a more pronounced effect on the sulfation of the neurotransmitter dopamine.

There is currently a lack of available scientific literature describing the enzymatic inhibition potential of 3,4-Dihydroxymethamphetamine-3-O-sulfate itself. The existing research has primarily focused on the inhibitory activities of its precursors, DHMA and HMMA.

Directions for Advanced Academic Research on 3,4 Dihydroxymethamphetamine 3 O Sulfate

Elucidation of Remaining Enzymatic and Stereochemical Complexities

The formation of 3,4-Dihydroxymethamphetamine-3-O-sulfate is primarily catalyzed by sulfotransferase (SULT) enzymes. While research has identified the involvement of specific SULT isoforms, a complete picture of the enzymatic and stereochemical intricacies remains to be fully elucidated.

The metabolism of MDMA is stereoselective, with the (S)-enantiomer generally being metabolized more rapidly than the (R)-enantiomer. nih.gov This enantioselectivity extends to the sulfation of its metabolite, HHMA. Studies have shown that the sulfation of HHMA is catalyzed by SULT1A1, SULT1A3, and SULT1E1. nih.gov Notably, SULT1A3 exhibits a marked preference for the S-enantiomer of HHMA. nih.gov This preference is significant as SULT1A3 demonstrates the highest affinity and capacity for this metabolic step among the studied SULT isoforms. nih.gov

Further research should focus on precisely quantifying the kinetic parameters (K_m and V_max) for the sulfation of both (R)-HHMA and (S)-HHMA by a comprehensive panel of human SULT isoforms. This will allow for a more accurate prediction of the metabolic flux through this pathway. The kinetic data for SULT1A3 have shown deviation from classic Michaelis-Menten kinetics, suggesting substrate inhibition, which warrants further investigation. nih.govresearchgate.net

Table 1: Sulfotransferase Isoforms Involved in the Sulfation of 3,4-Dihydroxymethamphetamine (HHMA)

| SULT Isoform | Substrate Preference | Kinetic Characteristics | Reference |

| SULT1A1 | Catalyzes sulfation of DHMA | Exhibits classic Michaelis-Menten kinetics. | nih.gov |

| SULT1A3 | Marked enantioselectivity for S-DHMA | Shows deviation from Michaelis-Menten kinetics (substrate inhibition). Possesses the highest affinity and capacity. | nih.gov |

| SULT1E1 | Catalyzes sulfation of HMMA | Exhibits classic Michaelis-Menten kinetics. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Development of Novel High-Sensitivity and Stereoselective Analytical Techniques

A significant challenge in studying this compound is the lack of direct analytical methods for the stereoselective quantification of its enantiomers. Current approaches often infer the kinetics of sulfation by measuring the depletion of the parent compound, HHMA, using techniques like gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) after chiral derivatization. nih.gov While effective, this indirect approach does not provide a direct measurement of the formed sulfate (B86663) conjugates.

The development of novel analytical techniques is therefore a critical research direction. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a promising avenue. nih.govosti.govmdpi.com The challenge lies in identifying a suitable chiral stationary phase that can effectively separate the (R)- and (S)-enantiomers of this compound. The inherent polarity and structural similarity of the enantiomers make this a non-trivial task.

Ultra-performance convergence chromatography (UPC²) coupled with tandem mass spectrometry (UPC²/MS/MS) is another advanced technique that could be explored for the fast and high-resolution separation of chiral metabolites. lcms.cz The use of supercritical carbon dioxide as the primary mobile phase in UPC² offers unique selectivity that may be advantageous for separating these polar sulfate conjugates.

Table 2: Potential Analytical Techniques for Stereoselective Analysis of this compound

| Analytical Technique | Principle | Potential Advantages | Challenges |

| Chiral LC-MS/MS | Separation of enantiomers on a chiral stationary phase followed by mass spectrometric detection. | High sensitivity and selectivity for direct quantification. | Finding a suitable chiral column for effective separation. |

| UPC²/MS/MS | Separation using supercritical fluid chromatography coupled with mass spectrometry. | Fast analysis times and high resolution. | Method development for polar sulfate conjugates. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary, often with a chiral selector in the buffer. | High separation efficiency and low sample consumption. | Lower sensitivity compared to LC-MS/MS for trace analysis. |

This table is interactive. Click on the headers to sort the data.

Integrated In Vitro and In Vivo Modeling for Comprehensive Metabolic Predictions

To gain a holistic understanding of the formation and fate of this compound in the body, it is essential to integrate in vitro data with in vivo observations through advanced modeling and simulation techniques. Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for this purpose. nih.gove-bookshelf.denih.gov

A PBPK model for MDMA and its metabolites, including this compound, would incorporate key physiological parameters, such as organ blood flows and tissue volumes, with drug-specific information, including absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The in vitro kinetic data for the various SULT isoforms involved in HHMA sulfation would be a critical input for the model.

Furthermore, the development of in silico tools for predicting SULT activity can complement experimental data. nih.govnih.gov These models use computational approaches, such as pharmacophore modeling and machine learning, to predict whether a compound will be a substrate or inhibitor of a specific SULT isoform. By integrating these in silico predictions with experimental in vitro data and in vivo pharmacokinetic studies, a more robust and predictive PBPK model can be constructed.

This integrated modeling approach will enable researchers to:

Predict the time course of this compound concentrations in various tissues.

Simulate the impact of genetic polymorphisms in SULT enzymes on the metabolic profile of MDMA.

Assess the potential for drug-drug interactions that may alter the formation of this sulfate conjugate.

The ultimate goal is to create a comprehensive, multi-scale model that bridges the gap between molecular-level enzymatic activity and whole-body disposition of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.